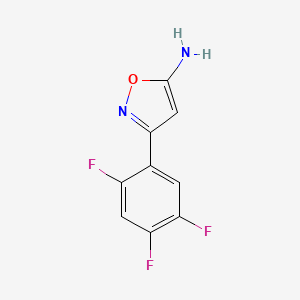

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Description

Overview of Isoxazole (B147169) Ring Systems and Their Biological Relevance

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural motif is a key pharmacophore found in a variety of commercially available drugs. nih.gov The isoxazole scaffold is valued for its metabolic stability and its ability to serve as a versatile building block in the synthesis of more complex molecules. bohrium.com

The biological activities associated with isoxazole derivatives are extensive and well-documented. ijpca.org They have been shown to exhibit a wide range of pharmacological effects, including:

Anti-inflammatory properties, as seen in the COX-2 inhibitor valdecoxib. ijpca.org

Antimicrobial and antibacterial action, a characteristic of drugs like sulfamethoxazole (B1682508) and cloxacillin. nih.govrsc.org

Anticancer potential, with various derivatives showing cytotoxicity against different cancer cell lines. nih.govwisdomlib.org

Anticonvulsant and neuroprotective effects, highlighting their relevance in central nervous system disorders. rsc.org

The versatility of the isoxazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic outcomes. nih.gov This has led to the development of a plethora of isoxazole-containing compounds with diverse medical applications. researchgate.net

| Drug Name | Therapeutic Class | Biological Target/Action |

|---|---|---|

| Valdecoxib | Anti-inflammatory (NSAID) | COX-2 inhibitor ijpca.org |

| Sulfamethoxazole | Antibiotic | Inhibits folic acid synthesis in bacteria nih.gov |

| Leflunomide | Antirheumatic (DMARD) | Inhibits pyrimidine (B1678525) synthesis ijpca.org |

| Dicloxacillin | Antibiotic | Beta-lactamase resistant penicillin nih.gov |

| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels nih.gov |

The Role of Fluorinated Aromatic Moieties in Medicinal Chemistry and Compound Design

The introduction of fluorine atoms into aromatic rings is a widely used strategy in modern drug design to enhance the pharmacological profile of a molecule. acs.org Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a compound's behavior in a biological system. tandfonline.com

Key advantages of incorporating fluorinated aromatic moieties include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. bohrium.com Placing fluorine at sites susceptible to oxidation can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Increased Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. benthamscience.com The trifluoromethyl (-CF3) group, in particular, is known to significantly enhance lipophilicity. nih.gov

Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. researchgate.net This can be crucial for optimizing a drug's solubility, absorption, and receptor binding characteristics.

Improved Binding Affinity : Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. bohrium.com It can also serve as a bioisostere for hydrogen or a hydroxyl group, allowing for subtle modifications that improve target engagement. selvita.comacs.org

The strategic placement of one or more fluorine atoms on a phenyl ring can therefore be a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. researchgate.net

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | Strength of the C-F bond prevents enzymatic cleavage. bohrium.com |

| Lipophilicity (LogP) | Generally Increased | Fluorine is lipophilic, aiding membrane permeability. benthamscience.com |

| Acidity/Basicity (pKa) | Altered | Strong electron-withdrawing effect modifies pKa of nearby groups. researchgate.net |

| Binding Affinity | Can be Enhanced | Fluorine can form favorable interactions with protein targets. tandfonline.com |

| Conformation | Can be Influenced | Fluorine's steric and electronic effects can alter molecular shape. bohrium.com |

Positioning of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine within Contemporary Heterocyclic Research

The compound this compound integrates two key structural features with proven utility in medicinal chemistry: the biologically active isoxazole scaffold and a strategically fluorinated phenyl ring. While specific research on this exact molecule is not widely published, its structure suggests significant potential and places it firmly within contemporary research interests.

The isoxazole-5-amine core provides a platform known for a wide spectrum of biological activities. The amine group at the 5-position offers a crucial handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

The 2,4,5-trifluorophenyl moiety at the 3-position is of particular interest. This specific substitution pattern introduces multiple fluorine atoms, which are expected to confer enhanced metabolic stability and modulate the electronic properties of the entire molecule. The trifluorination pattern is anticipated to significantly increase lipophilicity, potentially improving membrane permeability and cellular uptake. The combination of these structural elements makes this compound a highly attractive candidate for screening in various drug discovery programs, particularly in the fields of oncology, infectious diseases, and neurology, where isoxazole derivatives have already shown promise. The exploration of such polyfluorinated heterocyclic compounds is a logical and promising direction in the quest for more effective and safer therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2O |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H5F3N2O/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,13H2 |

InChI Key |

BXVRQOCEVFRQKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C2=NOC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2,4,5 Trifluorophenyl Isoxazol 5 Amine

Established Synthetic Routes to the Isoxazol-5-amine (B86289) Core

The formation of the isoxazol-5-amine scaffold can be achieved through several reliable synthetic methodologies. These routes primarily involve the construction of the five-membered N,O-containing heterocyclic ring from acyclic precursors.

Cyclization Reactions Utilizing Hydroxylamine (B1172632) and Appropriate Precursors

One of the most fundamental and widely used methods for synthesizing the isoxazole (B147169) ring is the condensation and cyclization reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com For the specific synthesis of isoxazol-5-amines, β-ketonitriles are highly effective precursors.

The reaction mechanism involves the initial formation of an oxime with the ketone carbonyl group of the β-ketonitrile. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. Subsequent tautomerization yields the aromatic 5-aminoisoxazole ring. A representative synthesis for a structurally similar compound, 3-(4-fluorophenyl)-5-aminoisoxazole, involves reacting (4-fluorobenzoyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate. prepchem.com This approach offers a direct and efficient pathway to the 3-aryl-5-aminoisoxazole core. Other precursors, such as ethyl arylthiocarbamoyl-cyanoacetates, have also been successfully reacted with hydroxylamine to produce 5-aminoisoxazoles. researchgate.net

Table 1: Examples of Precursors for Isoxazol-5-amine Synthesis via Hydroxylamine Cyclization This table is generated based on established chemical principles and analogous reactions described in the literature.

| Precursor Type | General Structure | Resulting Isoxazole Moiety | Reference Example |

|---|---|---|---|

| β-Ketonitrile | R-CO-CH₂-CN | 3-R-isoxazol-5-amine | 3-(4-Fluorophenyl)isoxazol-5-amine prepchem.com |

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocycles, including isoxazoles. researchgate.netnsc.ru This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. researchgate.net To synthesize isoxazoles, alkynes are used as the dipolarophile.

Nitrile oxides are often unstable and are typically generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). mdpi.comnih.gov The reaction of a nitrile oxide with a terminal alkyne is a common route to 3,5-disubstituted isoxazoles. nih.gov This method is highly regioselective, providing a reliable way to control the substitution pattern of the resulting isoxazole ring.

One-Pot and Multicomponent Synthetic Approaches to Isoxazol-5-amines

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net Several one-pot, three-component procedures have been developed for the synthesis of the closely related 3,4-disubstituted isoxazol-5(4H)-one core. mdpi.comresearchgate.net

These reactions typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comtandfonline.com A variety of catalysts have been employed to promote these reactions, including nano-MgO and amine-functionalized cellulose, often under environmentally friendly conditions using water as a solvent. mdpi.comresearchgate.netpreprints.org While these methods yield isoxazol-5-ones, they are structurally related to isoxazol-5-amines and demonstrate the power of multicomponent strategies in assembling the isoxazole core. Further chemical transformation would be required to convert the 5-oxo group to a 5-amino group.

Table 2: Overview of One-Pot Syntheses for Isoxazol-5(4H)-one Core This table summarizes findings from various multicomponent reaction studies.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Aldehyde | Ethyl Acetoacetate | Hydroxylamine HCl | Amine-functionalized cellulose | Green solvent (water), mild conditions, high yields | mdpi.compreprints.org |

| Aryl/Heteroaryl Aldehyde | β-Ketoester | Hydroxylamine HCl | Nano-MgO | High efficiency, low catalyst loading | researchgate.net |

Strategies for Incorporating the 2,4,5-Trifluorophenyl Moiety at Position 3

The successful synthesis of the target compound requires precise control over the introduction of the 2,4,5-trifluorophenyl group at the C3 position of the isoxazole ring. This is achieved by carefully selecting precursors that already contain this moiety.

Precursor-Based Introduction of Trifluorophenyl Alkyne or Nitrile Oxide Derivatives

In the context of the synthetic routes described above, the 2,4,5-trifluorophenyl group must be part of one of the key starting materials.

For Cyclization Reactions: The most direct approach involves using a β-ketonitrile precursor that bears the desired substituent. Specifically, the synthesis would start with (2,4,5-trifluorobenzoyl)acetonitrile . The reaction of this precursor with hydroxylamine would directly lead to the formation of 3-(2,4,5-trifluorophenyl)isoxazol-5-amine, mirroring the synthesis of its 4-fluoro analogue. prepchem.com

For 1,3-Dipolar Cycloaddition: To place the 2,4,5-trifluorophenyl group at position 3, the nitrile oxide must carry this substituent. The synthesis would begin with 2,4,5-trifluorobenzaldehyde (B50696) , which is converted to 2,4,5-trifluorobenzaldehyde oxime. Subsequent in situ oxidation or conversion to the corresponding hydroximoyl chloride followed by base-induced elimination would generate 2,4,5-trifluorophenylnitrile oxide . The reaction of this nitrile oxide with an alkyne partner that can provide the 5-amino group (or a precursor to it) would yield the target isoxazole.

Regioselective Synthesis Considerations for 3-Substituted Isoxazoles

Controlling the regiochemistry of the final product is paramount in isoxazole synthesis. The choice of synthetic method inherently governs the placement of substituents.

For the cyclization of hydroxylamine with a β-ketonitrile , the regiochemical outcome is unambiguous. The carbon of the keto group becomes C3 of the isoxazole ring, while the carbon of the nitrile group becomes C5. Therefore, starting with (2,4,5-trifluorobenzoyl)acetonitrile ensures the 2,4,5-trifluorophenyl group is exclusively located at the 3-position.

For 1,3-dipolar cycloaddition reactions between a nitrile oxide (R-CNO) and a terminal alkyne, the reaction is highly regioselective, typically yielding the 3,5-disubstituted isoxazole. nih.gov The "R" group from the nitrile oxide becomes the substituent at the C3 position. This high degree of regioselectivity is a well-established principle, driven by both steric and electronic factors during the concerted cycloaddition step. mdpi.com Thus, using 2,4,5-trifluorophenylnitrile oxide as the 1,3-dipole is a reliable strategy for ensuring the desired 3-substitution pattern.

Chemical Transformations and Derivatization of the this compound Scaffold

The inherent reactivity of the this compound scaffold allows for a diverse range of chemical transformations. These derivatizations are instrumental in exploring the structure-activity relationships of the resulting compounds.

Functionalization of the 5-Amino Group (e.g., N-Alkylation, N-Acylation, Urea (B33335) Formation)

The primary amino group at the 5-position of the isoxazole ring is a key site for functionalization, readily undergoing reactions such as N-alkylation, N-acylation, and urea formation. These transformations introduce a variety of substituents that can significantly influence the molecule's properties.

N-Alkylation: The introduction of alkyl groups to the 5-amino moiety can be achieved through various synthetic methods. While specific examples for this compound are not extensively detailed in publicly available literature, general methodologies for the N-alkylation of amino-heterocycles are well-established. These typically involve the reaction of the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. For instance, in the synthesis of related N-alkyl-1,3-dihydro-2,1-benzisoxazoles, alkylation is conducted under basic conditions. nih.gov

N-Acylation: The acylation of the 5-amino group is a common strategy to introduce amide functionalities. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. The resulting N-acyl derivatives can exhibit altered biological activities and physical properties. For example, the acylation of hydroxy aromatic amines is a known process to produce N-acyl derivatives. google.com

Urea Formation: The synthesis of urea derivatives from the 5-amino group is a particularly important transformation, as the urea moiety is a well-known pharmacophore. A common method for urea synthesis involves the reaction of the amine with an isocyanate. asianpubs.orgresearchgate.net This reaction is generally straightforward and proceeds under mild conditions. An alternative approach involves the use of phosgene (B1210022) or its equivalents to form an isocyanate in situ, which then reacts with another amine. google.com Phenyl carbamates can also serve as intermediates for the preparation of N,N'-substituted ureas by reacting them with an amine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

| Derivative Type | General Reagents | Key Features |

| N-Alkylation | Alkyl halides, Base | Introduces alkyl chains, modulating lipophilicity. |

| N-Acylation | Acyl chlorides, Acid anhydrides | Forms stable amide bonds, potential for hydrogen bonding. |

| Urea Formation | Isocyanates, Phosgene equivalents, Phenyl carbamates | Introduces the urea pharmacophore, crucial for various biological interactions. |

Modifications on the Isoxazole Ring System (e.g., C4 Position)

The isoxazole ring itself can be a target for chemical modification, particularly at the C4 position. Introduction of substituents at this position can influence the electronic properties and steric profile of the molecule.

Electrophilic substitution reactions can be employed to introduce functional groups at the C4 position of the isoxazole ring. For instance, halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C4 position. These halogenated intermediates can then serve as handles for further functionalization through cross-coupling reactions. While specific examples for the C4-functionalization of this compound are scarce, the general reactivity of the isoxazole ring suggests that such transformations are feasible. The synthesis of 3,4,5-trisubstituted isoxazoles is a known process, indicating that the C4 position is accessible for substitution. nih.govnih.gov

| Modification | Reagents/Conditions | Potential Outcome |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduction of a halogen at the C4 position. |

| Cross-Coupling | Palladium catalysts, Boronic acids/esters | Formation of C-C bonds at the C4 position. |

Substituent Variations on the 2,4,5-Trifluorophenyl Moiety

While the core focus is on the derivatization of the this compound scaffold, it is important to note that variations of the substituents on the phenyl ring are a key aspect of analog synthesis. The fluorine atoms on the phenyl ring significantly influence the compound's electronic properties and metabolic stability.

Synthesis of Hybrid Molecules Incorporating the this compound Unit

A powerful strategy in drug discovery and agrochemical development is the creation of hybrid molecules, where two or more pharmacophores are linked together to create a single molecule with potentially enhanced or novel activities. The this compound unit can be incorporated into such hybrid structures.

| Hybrid Molecule Strategy | Linkage Type | Potential Partner Scaffolds |

| Amide Coupling | Amide bond | Carboxylic acid-containing heterocycles, peptides |

| Urea Linkage | Urea bond | Isocyanate-functionalized molecules |

| Direct Ring Annulation | C-N or C-C bonds | Building a new ring system onto the isoxazole or phenyl moiety |

Biological Activity and Mechanistic Elucidation of 3 2,4,5 Trifluorophenyl Isoxazol 5 Amine and Its Derivatives

Investigation of Antimicrobial Potency

The isoxazole (B147169) ring is a key pharmacophore in a number of antimicrobial agents. mdpi.com The introduction of a trifluorophenyl group can enhance the lipophilicity and metabolic stability of a compound, potentially increasing its antimicrobial efficacy.

Antibacterial Activity: In Vitro Studies and Proposed Target Interactions

While specific in vitro antibacterial studies for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For instance, a study on a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives highlighted that the presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings generally enhanced antibacterial activity. semanticscholar.org

In one study, isoxazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results, as summarized in the table below, indicate that certain derivatives exhibit moderate to good antibacterial activity. For example, an isoxazole-amide derivative showed a significant zone of inhibition against Staphylococcus aureus. connectjournals.com

Table 1: In Vitro Antibacterial Activity of Selected Isoxazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Isoxazole-amide 8a | S. aureus | 16.5 |

| Isoxazole-amide 8a | B. subtilis | 11-13 |

| Isoxazole-amide 8a | E. coli | - |

| Isoxazole-amide 8a | S. typhi | 15.5-18 |

Data sourced from a study on thiazole (B1198619) substituted isoxazole analogs. connectjournals.com

The proposed mechanism of action for many antibacterial agents involves the inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. researchgate.net For isoxazole derivatives, potential interactions with bacterial enzymes or disruption of cell membrane integrity are plausible mechanisms, although specific target interactions for the trifluorophenyl series are yet to be fully elucidated.

Antifungal Activity: Mechanistic Insights and Structure-Dependent Effects

Similar to their antibacterial counterparts, isoxazole derivatives have demonstrated notable antifungal properties. The azole class of antifungals, which includes isoxazoles, often exerts its effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Structure-activity relationship (SAR) studies on various azole antifungals have shown that the nature and position of substituents on the aromatic rings significantly influence their potency. The presence of halogen atoms, such as fluorine, on the phenyl ring has been associated with enhanced antifungal activity in many heterocyclic compounds. frontiersin.org This is often attributed to improved binding affinity to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).

Antiviral Activities: Molecular Basis of Entry Inhibition or Replication Modulation

The antiviral potential of isoxazole derivatives has been explored against a variety of viruses. Research has shown that certain isoxazole-amide derivatives containing an acylhydrazone moiety exhibit significant in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov The mechanism of antiviral action can be multifaceted, including the inhibition of viral entry into host cells, interference with viral replication machinery, or modulation of host-cell pathways that the virus exploits for its life cycle. rsc.org

For instance, some antiviral compounds work by blocking the attachment of the virus to host cell receptors or by preventing the fusion of the viral envelope with the cell membrane. Others act as inhibitors of viral enzymes such as polymerases or proteases, which are essential for the replication and maturation of new viral particles. rsc.org While the specific molecular basis for the antiviral activity of this compound has not been determined, the isoxazole scaffold represents a promising starting point for the development of novel antiviral agents.

Anticancer Research Aspects

The development of novel anticancer agents is a critical area of pharmaceutical research, and isoxazole derivatives have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities. espublisher.com The trifluorophenyl substitution is of particular interest due to the known ability of fluorine to enhance the biological activity of drug candidates. medicinescience.org

Cell Line-Based Antiproliferative Studies and Efficacy Assessment

Several studies have investigated the in vitro anticancer activity of isoxazole derivatives against a range of human cancer cell lines. A study on a series of fluorophenyl-isoxazole-carboxamide derivatives demonstrated significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for some of these compounds against various cancer cell lines are presented in the table below.

Table 2: Antiproliferative Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives (IC50 in µg/mL)

| Compound | Hep3B (Liver Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|---|---|

| 2a | 9.58 | - | - | 39.80 |

| 2b | 8.54 | - | - | - |

| 2d | 7.66 | - | 15.48 | - |

| 2e | 23 | - | - | - |

| 2f | 5.76 | 34.64 | - | - |

Data adapted from studies on fluorophenyl-isoxazole-carboxamide derivatives. najah.edunih.gov

These findings indicate that fluorophenyl-isoxazole derivatives can effectively inhibit the proliferation of cancer cells, with some compounds showing notable potency against liver and cervical cancer cell lines. The substitution pattern on the fluorophenyl ring appears to play a crucial role in determining the cytotoxic efficacy.

Modulation of Key Cellular Processes: Cell Cycle Progression and Apoptosis Induction

Beyond inhibiting cell proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, and cause cell cycle arrest in cancer cells. Research on fluorophenyl-isoxazole-carboxamide derivatives has provided insights into their mechanistic action. It was observed that some of these compounds could induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells. najah.edu This arrest prevents the cells from dividing and can trigger apoptotic pathways.

Furthermore, these derivatives were found to promote apoptosis. In one study, treatment with compounds 2d and 2e led to a threefold reduction in the necrosis rate of Hep3B cells and a corresponding shift towards apoptosis. najah.edu Apoptosis is a tightly regulated process involving a cascade of caspases, and its induction is a hallmark of many successful chemotherapeutic drugs. Studies on other isoxazole derivatives have also demonstrated their ability to induce both early and late apoptosis in various cancer cell lines, including the human erythroleukemic K562 cell line. nih.gov The pro-apoptotic activity of these compounds is often associated with the activation of key effector caspases like caspase-3 and caspase-9.

Enzyme Targets and Signaling Pathways:

The isoxazole nucleus serves as a versatile scaffold for the design of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govresearchgate.netrsc.org Inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy, as it can restrict the blood supply to tumors, thereby impeding their growth and metastasis. nih.govresearchgate.net

Research into isoxazole-based compounds has demonstrated their potential as potent VEGFR-2 inhibitors. nih.gov For instance, a series of novel isoxazole-based carboxamides, ureates, and hydrazones were synthesized and evaluated for their ability to inhibit VEGFR-2. Several of these compounds exhibited significant inhibitory activity, with IC50 values in the nanomolar range, comparable or superior to the reference drug Sorafenib. nih.gov Specifically, compounds 8 (an isoxazole-ureate derivative) and 10a (an isoxazole-hydrazone derivative) were identified as the most active inhibitors, with IC50 values of 25.7 nM and 28.2 nM, respectively. nih.gov Molecular docking studies suggest that these derivatives bind effectively to the ATP-binding site of VEGFR-2, interacting with crucial amino acid residues such as Cys:919, Asp:1046, and Glu:885. nih.govnih.gov

Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups on the benzene (B151609) ring attached to the isoxazole core is beneficial for activity. nih.gov The strategic placement of substituents allows for the optimization of binding affinity and inhibitory potency against VEGFR-2. nih.govnih.gov

| Compound | Description | VEGFR-2 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 8 | Isoxazole-Ureate Derivative | 25.7 | nih.gov |

| Compound 10a | Isoxazole-Hydrazone Derivative | 28.2 | nih.gov |

| Sorafenib (Reference) | Multi-kinase inhibitor | 28.1 | nih.gov |

While the activity of isoxazole derivatives against VEGFR-2 is well-documented, specific inhibitory data for this class of compounds against other kinases such as EGFR, JAK2, CDK2, and FGFR1 is not extensively covered in the reviewed literature.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a key target for anticancer agents. nih.gov Certain isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting as microtubule destabilizing agents. acs.org These compounds often function by binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. acs.orgnih.gov

A study focused on 3,4-diarylisoxazoles, designed as analogues of Combretastatin A-4 (a well-known tubulin inhibitor), revealed significant antitubulin activity. acs.org The lead compounds from this series, isoxazoles 43 and 45 , demonstrated potent inhibition of tubulin polymerization in vitro, with IC50 values of 1.3 µM and 1.2 µM, respectively. These values indicate slightly better efficacy than Combretastatin A-4 (CA-4) itself in the same assay. acs.org Molecular docking simulations confirmed that these diarylisoxazole structures could effectively occupy the colchicine binding site of tubulin. acs.org

| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| Isoxazole 43 | 5-Chloro-3,4-diarylisoxazole | 1.3 ± 0.7 | acs.org |

| Isoxazole 45 | 5-Unsubstituted-3,4-diarylisoxazole | 1.2 ± 0.9 | acs.org |

| Combretastatin A-4 (CA-4) (Reference) | Natural tubulin inhibitor | 6.3 ± 4.2 | acs.org |

DNA topoisomerases are nuclear enzymes that manage the topological state of DNA, making them vital for DNA replication and transcription. researchgate.neteurekaselect.comnih.gov Inhibition of these enzymes is a validated mechanism for anticancer drugs. nih.gov While direct evidence for topoisomerase inhibition by this compound derivatives is limited in the available literature, a general review has cited topoisomerase inhibition as a potential mechanism of action for the broader isoxazole class. nih.gov

Studies on structurally related benzoxazoles provide insight into how this class of heterocycles might interact with topoisomerases. A series of 2-substituted benzoxazoles were investigated for their inhibitory effects on human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.neteurekaselect.com Several derivatives were found to inhibit these enzymes. The most effective Topo II inhibitor was 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) , with an IC50 value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) was the most potent Topo I inhibitor with an IC50 of 104 µM. researchgate.neteurekaselect.com These findings suggest that the core heterocyclic structure can be adapted to target these enzymes, though further research is needed to confirm this activity specifically within the 3-phenylisoxazol-5-amine series.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 | researchgate.neteurekaselect.com |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo IIα | 71 | researchgate.neteurekaselect.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govunica.it HDAC inhibitors have emerged as an important class of anticancer agents. nih.govunica.it A novel class of HDAC6 inhibitors has been developed using a 3-hydroxy-isoxazole moiety as a new zinc-binding group (ZBG). nih.govunica.itnih.govtandfonline.com HDAC6 is a unique, primarily cytoplasmic isoform that deacetylates non-histone proteins like α-tubulin. nih.govunica.it

In a study designing these new inhibitors, several derivatives showed good potency against HDAC6. nih.gov The most active compound, featuring a biphenyl (B1667301) cap group, reached an IC50 of 700 nM. nih.govtandfonline.com This work demonstrates that the isoxazole ring can be effectively incorporated into pharmacophores designed to interact with the zinc ion in the active site of HDAC enzymes, offering an alternative to traditional hydroxamic acid-based inhibitors. nih.govunica.itnih.govtandfonline.com

Regarding Estrogen Receptor alpha (ERα), a review on the anticancer properties of isoxazole derivatives mentions ERα inhibition as one of their mechanisms of action, particularly in the context of breast cancer. nih.gov However, specific studies detailing the direct inhibition of ERα by this compound or its close analogues were not identified in the searched literature.

| Compound | Description | HDAC6 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 17 | 3-hydroxy-5-arylisoxazole with biphenyl cap | 700 | nih.govtandfonline.com |

| Compound 23 | 3-hydroxy-5-arylisoxazole with phenoxy-phenyl cap | 900 | nih.gov |

| Compound 25 | 3-hydroxy-5-arylisoxazole with naphthyl cap | 1300 | nih.gov |

The Wnt/β-catenin signaling pathway is fundamental to both embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. nih.gov Research has shown that isoxazole-containing molecules can modulate this critical pathway.

One study identified Isoxazole 9 (ISX9) as a novel agonist of the Wnt/β-catenin pathway. ISX9 was found to target Axin1, a key component of the β-catenin destruction complex. nih.gov By covalently binding to Axin1, ISX9 enhances the interaction between Axin1 and the LRP6 co-receptor, leading to the stabilization and nuclear accumulation of β-catenin and subsequent activation of Wnt target genes. nih.gov

In a different mechanistic approach, an isoxazole chalcone (B49325) derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP) , was shown to activate Wnt signaling through the Akt/GSK3β axis. nih.gov PMPP treatment led to increased phosphorylation (inactivation) of GSK3β, which in turn prevented the phosphorylation and degradation of β-catenin. The resulting accumulation of β-catenin in the nucleus activates the transcription of target genes, such as the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. nih.gov These findings illustrate that isoxazole derivatives can act as both agonists and activators of the Wnt/β-catenin pathway through distinct molecular mechanisms.

Beyond anticancer applications, isoxazole derivatives have been identified as a novel class of cardiac myosin activators. These agents directly target the cardiac myosin ATPase, the motor protein responsible for generating force and driving contraction in the heart. nih.gov Activation of this enzyme is a therapeutic strategy for treating systolic heart failure.

A series of diphenylalkylisoxazol-5-amine compounds were synthesized and evaluated for their ability to activate cardiac myosin ATPase. nih.gov Several compounds demonstrated potent activation. The most active compound, 4a , showed a cardiac myosin activation (CMA) of 81.6% at a concentration of 10 µM. nih.gov

Structure-activity relationship studies revealed key structural requirements for this activity. The amino-isoxazole ring was found to be an effective bioisostere for the urea (B33335) group present in other cardiac myosin activators. nih.gov However, substitutions on the phenyl rings (e.g., -Cl, -OCH3) or replacing a phenyl ring with a heterocycle tended to reduce the activation potential. nih.gov These potent and selective isoxazole compounds represent a new series of cardiac myosin ATPase activators. nih.gov

| Compound | Description | Cardiac Myosin Activation (CMA) at 10 µM (%) | Reference |

|---|---|---|---|

| 4a | Diphenylalkylisoxazol-5-amine derivative | 81.6 | nih.gov |

| 4w | Diphenylalkylisoxazol-5-amine derivative | 71.2 | nih.gov |

| 6b | Diphenylalkylisoxazol-5-amine derivative | 67.4 | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Isoxazole derivatives have demonstrated significant potential in modulating inflammatory and immune responses, targeting key enzymatic pathways and cytokine signaling. nih.govmdpi.com

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov The inhibition of these enzymes is a primary strategy for treating inflammatory conditions. nih.gov Certain isoxazole derivatives have been identified as potent inhibitors of these pathways.

One study highlighted a 3-aryl-1,2-oxazole derivative, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, which exhibited significant inhibitory activity against both LOX and COX-2. mdpi.comnih.gov The development of dual inhibitors for COX and 5-LOX is a particularly attractive therapeutic strategy, as it may offer enhanced anti-inflammatory effects while potentially mitigating the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes. nih.gov

In vitro studies on various isoxazole derivatives have quantified their 5-LOX inhibitory potential. The data below showcases the concentration-dependent inhibition and IC₅₀ values for selected compounds.

| Compound ID | Description | 5-LOX IC₅₀ (μM) | Reference |

|---|---|---|---|

| C3 | Isoxazole Derivative | 8.47 | nih.gov |

| C5 | Isoxazole Derivative | 10.48 | nih.gov |

| C6 | Isoxazole Derivative | Not specified, but noted as most potent | nih.gov |

Beyond direct enzyme inhibition, isoxazole derivatives regulate the immune system by modulating the production and signaling of inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) are central to the pathogenesis of numerous inflammatory disorders. mdpi.comsemanticscholar.org

Several isoxazole compounds have shown promise in this area:

VGX-1027 ((S,R)-3-phenyl-4,5-dihydro-5-isoxasole acetic acid) : This compound is known to inhibit the production of pro-inflammatory cytokines by down-regulating the NF-κB and p38 MAPK pathways while up-regulating the ERK pathway. semanticscholar.org It has been shown to suppress TNF-α, IL-1β, and macrophage migration inhibitory factor (MIF). nih.gov

MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) : In in-vitro tests, this derivative demonstrated a dose-dependent suppression of phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) and a weak ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production. nih.gov In animal models, it showed a potent inhibitory effect on carrageenan-induced paw inflammation and was effective in reducing ear edema in a contact sensitivity model. nih.gov

5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives : Various amides and benzylamides of this core structure have been found to possess immunosuppressive properties, inhibiting the humoral immune response in vitro and in vivo, as well as suppressing LPS-induced TNF-α production. nih.gov For instance, the derivative MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was shown to inhibit the humoral immune response and TNF-α production. nih.gov

These findings underscore the capacity of the isoxazole scaffold to serve as a template for developing novel immunomodulatory and anti-inflammatory agents.

Neurobiological Activity Explorations

The isoxazole ring is a component of compounds investigated for a range of neurobiological activities, including neuroprotection and modulation of key neurotransmitter receptors. nih.gov

The γ-aminobutyric acid type A (GABAₐ) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, making it a critical target for drugs with sedative, anxiolytic, and anticonvulsant effects. nih.govwikipedia.org These receptors are pentameric chloride ion channels that can be allosterically modulated by various ligands. nih.gov Positive allosteric modulators (PAMs) bind to a site distinct from the GABA binding site and enhance the receptor's activity, increasing the frequency or duration of channel opening in the presence of GABA. wikipedia.org

While specific studies on this compound as a GABAₐ modulator are not prominent, the exploration of heterocyclic compounds for this purpose is extensive. Classes of molecules known to act as GABAₐ PAMs include:

Benzodiazepines : These classic modulators bind at the interface between α and γ subunits of the receptor. nih.gov

Barbiturates : This class of compounds can positively modulate the GABAₐ receptor and, at higher concentrations, may directly activate the channel.

Neurosteroids : Endogenous and synthetic neurosteroids, such as allopregnanolone, are also known to be potent PAMs of the GABAₐ receptor. wikipedia.org

The diverse scaffolds capable of modulating GABAₐ receptors, including various heterocyclic systems like benzimidazoles, suggest that novel structures such as isoxazole derivatives could be explored for similar activity.

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to mechanisms such as oxidative stress, neuroinflammation, and protein aggregation. mdpi.commdpi.com Compounds that can interfere with these pathological processes are considered to have neuroprotective potential. Isoxazole-containing structures are among the many heterocyclic compounds being investigated for such effects. nih.gov

The neuroprotective mechanisms of various phytochemicals and synthetic compounds often involve modulation of key cellular pathways:

Anti-inflammatory Action : Curcumin, a natural compound, exerts neuroprotective effects in models of brain ischemia partly through its anti-inflammatory properties, including the inhibition of COX-2 expression. mdpi.com

Antioxidant Pathways : Quercetin has been shown to reverse neuronal impairment in a model of Parkinson's disease by activating antioxidative pathways and protecting against mitochondrial dysfunction. mdpi.com

Modulation of Signaling Cascades : The neuroprotective effects of some compounds are mediated through complex signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and autophagy. nih.gov Other pathways implicated in neuroprotection include the BDNF/ERK/CREB pathway, which promotes neuronal survival.

Given the established anti-inflammatory and antioxidant properties of certain isoxazole derivatives, it is plausible that they could exert neuroprotective effects by targeting similar pathways involving oxidative stress and neuroinflammation. nih.govnih.gov

Other Relevant Biological Activities and Emerging Therapeutic Areas

The versatility of the isoxazole scaffold has led to its investigation in a multitude of other therapeutic areas. Research has revealed a broad spectrum of biological activities for various derivatives, highlighting their potential for diverse clinical applications. mdpi.comresearchgate.net

Antimicrobial and Antifungal Activity : Numerous isoxazole derivatives have been reported to possess antibacterial and antifungal properties. mdpi.com

Anticancer Activity : The isoxazole ring is present in compounds showing potential for treating various cancers. nih.govmdpi.com

Antiviral Activity : In a screening of novel bicyclic isoxazoline (B3343090) derivatives, two compounds, 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine and 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine, demonstrated potent activity against the influenza A (H1N1) virus in the submicromolar range. mdpi.com

Anticonvulsant Properties : The isoxazole structure has been associated with anticonvulsant activity. mdpi.com

AMPA Receptor Modulation : A study of isoxazole-4-carboxamide derivatives found them to be potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity. mdpi.com These compounds significantly reduced whole-cell currents and altered the receptor's biophysical properties, suggesting their potential for developing novel analgesics or treatments for other neurological disorders where AMPA receptors play a key role. mdpi.com

The continued exploration of isoxazole chemistry is likely to uncover further novel biological activities and therapeutic applications for this privileged heterocyclic structure.

Following a comprehensive search for scientific literature and data, information specifically detailing the biological activity and mechanistic elucidation of the chemical compound This compound is not available in the public domain.

Extensive queries for its antitubercular efficacy, bacterial target validation (including FadD enzymes), and its applications in agricultural chemistry as a herbicide or fungicide have yielded no specific research findings, data tables, or detailed reports directly associated with this particular molecule.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” as per the provided outline and strict content inclusions. The foundational scientific data required to produce a thorough, informative, and accurate article on this specific compound does not appear to be present in accessible scientific literature.

Structure Activity Relationship Sar Studies of 3 2,4,5 Trifluorophenyl Isoxazol 5 Amine Derivatives

Influence of the 2,4,5-Trifluorophenyl Substitution Pattern on Biological Activity

The substitution pattern on the phenyl ring at the 3-position of the isoxazole (B147169) core is a critical determinant of biological activity. The presence of fluorine atoms, in particular, can profoundly modify the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine is highly electronegative and its incorporation can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. academie-sciences.fr

In the case of the 2,4,5-trifluorophenyl moiety, the specific placement of the three fluorine atoms creates a unique electronic and steric profile. This substitution pattern leads to a significant polarization of the aromatic ring, which can be crucial for interactions within a protein's binding pocket. SAR studies on related fluorinated phenylisoxazole derivatives have shown that both the number and position of fluorine substituents can dramatically impact potency. For instance, research on various isoxazole derivatives has revealed that electron-withdrawing groups like fluorine on the phenyl ring can enhance cytotoxic or inhibitory activities. nih.gov The 2,4,5-trifluoro pattern is specifically designed to maximize these effects, potentially leading to enhanced cell permeability and improved binding to the target.

Alterations to this pattern, such as removing or shifting a fluorine atom, would likely result in a significant change in biological activity, as demonstrated in the hypothetical data below.

Table 1: Hypothetical SAR of Phenyl Ring Fluorine Substitution

| Compound | Substitution Pattern | Relative Potency | Comment |

|---|---|---|---|

| Parent | 2,4,5-Trifluoro | 100% | Baseline compound with optimal substitution. |

| Analog 1A | 2,4-Difluoro | 65% | Removal of the C5 fluorine reduces activity, suggesting its importance for binding or electronics. |

| Analog 1B | 4-Fluoro | 30% | Single fluorine substitution is significantly less effective, highlighting the benefit of polyfluorination. |

| Analog 1C | 2,4,6-Trifluoro | 80% | Altering the substitution pattern changes the molecule's shape and electronic distribution, impacting target interaction. |

| Analog 1D | Pentafluoro | 90% | Increased fluorination can enhance lipophilicity and binding but may also introduce steric hindrance. |

Role of the 5-Amino Group in Ligand-Target Interactions and Functional Activity

The 5-amino group on the isoxazole ring is a key functional group that often plays a pivotal role in anchoring the molecule to its biological target. As a primary amine, it can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. The stability and reactivity of this group are essential for its function. mdpi.com

Studies on related 5-amino heterocycles, such as 5-aminothiazoles and 5-aminooxazoles, have confirmed the importance of this moiety for potent biological activity. nih.gov Modification or replacement of the 5-amino group typically leads to a substantial loss of potency, indicating its direct involvement in the ligand-receptor binding event. For example, acylating the amine or replacing it with a non-hydrogen bonding group like a methyl group would be expected to abolish or significantly reduce activity.

Table 2: Hypothetical SAR of the 5-Amino Group

| Compound | Modification at C5 | Relative Potency | Rationale |

|---|---|---|---|

| Parent | -NH₂ | 100% | Primary amine acts as a key hydrogen bond donor. |

| Analog 2A | -NHCH₃ (Methylamino) | 50% | Maintains one hydrogen bond donor but adds steric bulk, potentially weakening the interaction. |

| Analog 2B | -N(CH₃)₂ (Dimethylamino) | <5% | Loss of hydrogen bond donor capability results in a significant drop in activity. |

| Analog 2C | -OH (Hydroxy) | 20% | Can act as a hydrogen bond donor, but the change in geometry and electronics is unfavorable. |

| Analog 2D | -H (Unsubstituted) | <1% | Complete removal of the interacting group leads to a loss of binding affinity. |

Impact of Substituents and Modifications on the Isoxazole Ring System

Introducing substituents onto the isoxazole ring, particularly at the C4 position, can modulate the compound's activity. The C4 position is often unsubstituted in simple derivatives, leaving it open for modification. Adding small alkyl or halogen groups at this position can introduce steric effects that may either enhance or disrupt binding to a target protein by altering the conformation of the molecule. dundee.ac.uk

Furthermore, the entire isoxazole ring can be considered a bioisostere for other five-membered heterocycles like oxazoles, thiazoles, or pyrazoles. Replacing the isoxazole core with these related rings would create a new chemical series, potentially with a different activity profile, selectivity, and metabolic stability. Ring-opening fluorination is another potential modification pathway for isoxazoles, which can lead to novel fluorinated acyclic compounds. researchgate.net

Elucidation of Key Pharmacophoric Features for Desired Activity Profiles

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Based on the SAR analysis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine derivatives, a clear pharmacophore model emerges.

The key features of this pharmacophore are:

Aromatic/Lipophilic Region: Provided by the 2,4,5-trifluorophenyl ring. This region is responsible for hydrophobic and van der Waals interactions with the target. The specific trifluoro-substitution pattern defines its size, shape, and electronic nature.

Hydrogen Bond Donor: The 5-amino group is a critical hydrogen bond donor, essential for anchoring the ligand in the binding site.

The spatial relationship between these three features is crucial. The distance and angle between the center of the phenyl ring, the isoxazole ring atoms, and the nitrogen of the amino group must be optimal to fit within the target's binding pocket. Any modification that significantly alters this spatial arrangement is likely to be detrimental to the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to guide the design of more potent analogs. mdpi.com

In a typical 3D-QSAR study, a set of synthesized analogs with known biological activities is aligned based on a common core structure. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate a model that correlates variations in these fields with changes in biological activity. researchgate.net

The resulting QSAR model can be visualized as contour maps, which highlight regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric map might show a green-colored region, indicating that bulky substituents are favored for higher activity, while a yellow region would suggest that bulk is detrimental. Similarly, electrostatic maps might indicate where positive or negative charges are preferred. These models provide predictive power, allowing researchers to estimate the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. acs.org

Table 3: Example Data for a Hypothetical QSAR Model

| Compound ID | Modification (e.g., at C4) | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

|---|---|---|---|---|

| Parent-1 | -H | 7.2 | 7.1 | 0.1 |

| Analog 5A | -CH₃ | 7.5 | 7.4 | 0.1 |

| Analog 5B | -F | 7.8 | 7.9 | -0.1 |

| Analog 5C | -Cl | 7.9 | 7.8 | 0.1 |

| Analog 5D | -CF₃ | 6.5 | 6.6 | -0.1 |

| Analog 5E (Test Set) | -Br | 8.0 | 7.9 | N/A |

Computational Chemistry and Molecular Modeling of 3 2,4,5 Trifluorophenyl Isoxazol 5 Amine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, thereby providing a rationale for its potential biological activity.

Molecular docking simulations for isoxazole-based compounds, including scaffolds related to 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine, have been effectively used to characterize their interactions within the binding sites of various protein targets. nih.govjocpr.com These studies reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. bonviewpress.com

For instance, in studies involving isoxazole (B147169) derivatives as potential inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy, docking analyses have identified crucial amino acid residues that form stabilizing interactions. nih.govbonviewpress.com These often include residues like Asn51, Gly97, and Lys58, which can form hydrogen bonds with the isoxazole core or its substituents. bonviewpress.comsciety.org Similarly, when docked against other targets like tubulin, key interactions might involve residues such as Asn258. mdpi.com The trifluorophenyl group of the title compound is expected to participate in significant hydrophobic and halogen bond interactions, further anchoring the ligand within the binding pocket. The characterization of these interactions is fundamental to understanding the molecule's mechanism of action and for guiding the rational design of analogues with improved binding. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. mdpi.com A lower (more negative) binding energy generally suggests a more stable complex and potentially higher inhibitory activity. sciety.org For isoxazole-based molecules screened as potential Hsp90 inhibitors, binding energies have been reported in the range of -8.00 to -8.51 kcal/mol, indicating a high affinity for the target protein. bonviewpress.comsciety.org

These simulations also predict the most favorable three-dimensional orientation, or "pose," of the ligand within the active site. This information is critical for assessing whether the molecule is positioned correctly to induce a biological effect. For example, the orientation determines which functional groups on the ligand are in proximity to complementary residues on the protein, allowing for the formation of key interactions like hydrogen bonds. mdpi.com

| Protein Target | Example PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Examples from Isoxazole Scaffolds) |

| Heat Shock Protein 90 (Hsp90) | - | -8.23 to -8.51 bonviewpress.com | Asn51, Gly97, Lys58, Asp93 nih.govbonviewpress.com |

| Tubulin | 5LYJ mdpi.com | -6.50 to -8.34 mdpi.com | Asn258, Cys241, Val315 mdpi.com |

| Carbonic Anhydrase | 1AZM nih.gov | - | - |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the intrinsic electronic properties of a molecule, which govern its geometry, stability, and reactivity. These methods are essential for complementing the insights gained from molecular docking.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. epstem.net For compounds like this compound, DFT calculations, often using basis sets such as B3LYP/6-311+G(2d,p), are employed to determine the most stable three-dimensional geometry (optimized structure) by minimizing the molecule's energy. nih.gov This optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for accurate docking studies. nih.gov

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). colab.ws The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which helps to predict sites for potential intermolecular interactions, such as hydrogen bonding. colab.ws The electronic structure of the isoxazole ring is known to be electron-saturated, which can influence its optical characteristics and sensitivity to its microenvironment. urfu.ru

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. colab.ws The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ntu.edu.iq A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as absolute electronegativity, chemical hardness, and electrophilicity, which provide quantitative measures of the molecule's reactivity. researchgate.net

| Parameter | Symbol | Formula | Description |

| HOMO Energy | E_HOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| LUMO Energy | E_LUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. ntu.edu.iq |

| Ionization Potential | I | -E_HOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity | A | -E_LUMO | The energy released when an electron is added. researchgate.net |

| Absolute Electronegativity | χ | (I + A) / 2 | Describes the ability of a molecule to attract electrons. researchgate.net |

| Absolute Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index | ω | χ² / (2η) | A measure of the energy lowering due to maximal electron flow. researchgate.net |

Virtual Screening and De Novo Design Methodologies for Related Scaffolds

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. sciety.org This approach is highly efficient for narrowing down vast chemical space to a manageable number of candidates for experimental testing. When a promising scaffold like the isoxazole ring is identified, it can be used as a query to find similar compounds with potentially improved properties. researchgate.net For example, screening of the ZINC database has successfully identified novel isoxazole-based molecules as potential Hsp90 inhibitors. bonviewpress.comsciety.org

De novo design, on the other hand, involves creating novel molecular structures from scratch, typically based on the structure of the target's binding site. nih.gov This method can be used to design new scaffolds that are complementary in shape and chemical properties to the target pocket, potentially leading to compounds with high affinity and specificity. Both virtual screening of existing compound libraries and the de novo design of new molecules are powerful strategies for leveraging the isoxazole scaffold to develop novel therapeutic agents. mdpi.com

Spectroscopic and Analytical Characterization of 3 2,4,5 Trifluorophenyl Isoxazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. While specific spectral data for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is not extensively published, analysis of its structural motifs and data from closely related analogues allows for the prediction of its spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino group, the isoxazole (B147169) ring proton, and the protons on the trifluorophenyl ring. The amine (NH₂) protons would likely appear as a broad singlet. The single proton on the isoxazole ring (H4) typically resonates in the aromatic region. The two protons on the trifluorophenyl ring will appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. For example, in various 3-phenyl-5-substituted isoxazoles, the isoxazole proton signal appears as a singlet around δ 6.8 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For the target molecule, distinct signals are expected for the isoxazole ring carbons (C3, C4, C5) and the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling). For instance, in related 3-alkyl-4-arylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones, the triazole C3 and C5 carbons appear around δ 147 ppm and δ 153 ppm, respectively. mdpi.com Similar shifts are anticipated for the isoxazole carbons.

¹⁹F NMR: Given the three fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is particularly informative. It would reveal three distinct signals for the fluorine atoms at positions 2, 4, and 5. The chemical shifts and coupling constants (both F-F and F-H) would be diagnostic of their relative positions on the aromatic ring. In comparable fluorinated aromatic systems, ¹⁹F NMR signals for fluorine atoms on a phenyl ring appear in a well-defined range, and their coupling patterns can definitively establish the substitution pattern. rsc.orgmdpi.com For example, the ¹⁹F NMR spectrum of N-[4-(Trifluoromethyl)phenyl]naphtho[2,3-d]oxazol-2-amine shows a signal at δ -60.0 ppm for the CF₃ group. mdpi.com

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

| ¹H | -NH₂ (amine) | Variable, broad | Singlet (br s) |

| ¹H | C4-H (isoxazole) | ~6.0 - 7.0 | Singlet (s) |

| ¹H | Ar-H (phenyl) | ~7.0 - 8.0 | Multiplets (m) |

| ¹³C | C3, C5 (isoxazole) | ~150 - 170 | Singlet or Doublet (due to C-F coupling) |

| ¹³C | C4 (isoxazole) | ~95 - 110 | Singlet |

| ¹³C | Ar-C (phenyl) | ~110 - 150 | Multiplets (due to C-F coupling) |

| ¹⁹F | Ar-F (phenyl) | ~-110 to -160 | Multiplets (m) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the determination of the molecular formula, distinguishing between compounds with the same nominal mass. For this compound, HRMS analysis would be used to verify its molecular formula, C₉H₅F₃N₂O. The experimentally measured mass is typically compared to the calculated (theoretical) mass, with a difference of less than 5 ppm providing strong evidence for the proposed formula. rsc.org

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₉H₅F₃N₂O | [M+H]⁺ | 217.0427 |

| C₉H₅F₃N₂O | [M+Na]⁺ | 239.0246 |

| C₉H₅F₃N₂O | [M+K]⁺ | 254.9986 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The amine group would be identified by N-H stretching vibrations, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. nasa.gov The isoxazole ring would be characterized by several bands, including C=N stretching (around 1600-1650 cm⁻¹), N-O stretching, and C-O stretching vibrations (typically in the 1000-1300 cm⁻¹ range). rjpbcs.com The presence of the trifluorophenyl group would be confirmed by strong C-F stretching bands, which are usually found in the fingerprint region between 1000 cm⁻¹ and 1400 cm⁻¹. Aromatic C-H stretching vibrations would also be observed above 3000 cm⁻¹. rsc.orgnih.gov

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Isoxazole Ring | C=N Stretch | 1600 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenyl Ring | C-F Stretch | 1000 - 1400 |

| Isoxazole Ring | N-O, C-O Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from analogous structures can predict its solid-state characteristics. researchgate.net

The table below presents crystallographic data for a representative analogue, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, to illustrate the type of information obtained from an X-ray diffraction experiment. nih.gov

| Parameter | Value for 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 10.1017 (4) |

| b (Å) | 8.3889 (8) |

| c (Å) | 29.127 (2) |

| Volume (ų) | 2468.3 (3) |

| Z | 8 |

| Dihedral Angle (Oxazole/Fluorophenyl) | 35.72 (9)° |

| Dihedral Angle (Oxazole/Pyridine) | 30.00 (9)° |

Advanced Spectroscopic Techniques for Conformational and Electronic Characterization

Beyond primary structural confirmation, advanced techniques are used to probe the finer details of molecular conformation and electronic properties.

Conformational Analysis: The rotational freedom around the single bond connecting the phenyl and isoxazole rings means the molecule can adopt various conformations. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the preferred conformation in solution by measuring through-space interactions between protons on the different rings. mdpi.com These experimental findings can be complemented by computational chemistry methods, such as Density Functional Theory (DFT), which can calculate the potential energy surface of the molecule to identify low-energy conformers and predict the rotational barrier between them. scispace.combiointerfaceresearch.com Such studies on related fluorinated bi-aryl systems have shown that the presence and position of fluorine atoms can significantly influence conformational preferences due to steric and electronic effects. semanticscholar.org

Electronic Characterization: UV-Visible spectroscopy, in conjunction with computational methods, can provide insights into the electronic transitions within the molecule. DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic properties of the molecule. These theoretical calculations can help interpret the experimental UV-Vis absorption spectrum.

Future Perspectives and Research Frontiers for 3 2,4,5 Trifluorophenyl Isoxazol 5 Amine

Advancements in Targeted Drug Discovery and Lead Optimization for Specific Diseases

The isoxazole (B147169) scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. symc.edu.cn Derivatives of isoxazole have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.net The future for 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine in this domain lies in leveraging its unique structural features for targeted drug discovery.

Lead optimization efforts will likely focus on modifying the 5-amine group to create a library of derivatives. These new compounds can then be screened against specific disease targets. For instance, isoxazole derivatives have shown promise in oncology and in treating neurological disorders. chemimpex.comchemimpex.com The trifluorophenyl moiety is of particular interest in the design of kinase inhibitors, a major class of anticancer drugs. The rational design of derivatives could lead to highly potent and selective inhibitors for specific kinases implicated in cancer progression, such as Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase. nih.gov

| Potential Disease Targets | Therapeutic Area | Rationale based on Isoxazole Derivatives |

| Various Cancers | Oncology | Isoxazole-containing compounds have shown cytotoxicity against various cancer cell lines. wisdomlib.orgresearchgate.net |

| Neurological Disorders | Neurology | Serves as a building block for drugs targeting neurological conditions. chemimpex.com |

| Inflammatory Diseases | Immunology | Known to be a scaffold for anti-inflammatory agents, including COX-2 inhibitors. ias.ac.inmdpi.com |

| Infectious Diseases | Microbiology | Exhibits antimicrobial, antifungal, and antiviral properties. symc.edu.cnmdpi.com |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the isoxazole ring is known to interact with a range of biological targets, the specific interactions of this compound are largely uncharted. symc.edu.cn A significant research frontier is the identification of novel protein targets and the elucidation of its mechanisms of action. This exploration could unveil therapeutic applications for diseases that are currently undertreated.

Techniques such as chemical proteomics and high-throughput screening can be employed to identify the binding partners of this compound within the cell. Isoxazoles are known to interact with various enzymes, receptors, and ion channels. researchgate.net Uncovering the specific targets for this trifluorinated variant could reveal unique biological activities. For example, some benzoisoxazole derivatives are investigated as enzyme inhibitors or receptor modulators in cancer and neurological disorders. This suggests that this compound could modulate pathways not previously associated with this chemical class, opening up new avenues for therapeutic intervention.

Development of Sustainable and Efficient Synthetic Routes for Scale-Up

For any promising compound to move from the laboratory to clinical or industrial application, the development of a sustainable, cost-effective, and scalable synthetic process is paramount. Future research will undoubtedly focus on optimizing the synthesis of this compound.

Current synthetic strategies for isoxazole derivatives often involve multi-step processes. nih.gov The development of one-pot, multicomponent reactions (MCRs) represents a greener and more efficient alternative. mdpi.com Researchers have successfully synthesized isoxazoles in aqueous media, reducing the reliance on hazardous organic solvents. beilstein-journals.orgnih.gov Another promising approach is the use of continuous flow chemistry, which can improve reaction efficiency, safety, and scalability. mdpi.com The application of photochemical methods in a continuous flow setup has already proven successful for other isoxazole derivatives and could be adapted for this compound. mdpi.com

| Synthetic Strategy | Key Advantages |

| One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and reduced waste. mdpi.com |

| Aqueous Medium Synthesis | Environmentally friendly, reduced use of volatile organic solvents. beilstein-journals.orgnih.gov |

| Continuous Flow Photochemistry | Improved scalability, safety, and reduced reaction times. mdpi.com |

| Amine-Functionalized Cellulose Catalysis | Use of a green, recoverable catalyst in an eco-friendly solvent like water. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the design of new derivatives of this compound with enhanced activity and improved pharmacokinetic profiles.

AI algorithms can be trained on existing data for isoxazole compounds to predict the biological activity of novel, virtual derivatives. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. Molecular docking studies can predict how these compounds will bind to specific protein targets, providing insights into their mechanism of action. mdpi.com Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.comnih.gov

Cross-Disciplinary Applications Beyond Medicinal Chemistry, Including Material Science

While the primary focus for isoxazole derivatives has been in medicinal chemistry, their unique chemical properties make them attractive for applications in other fields, notably material science and agrochemicals. ias.ac.inchemimpex.com The trifluorophenyl group in this compound can impart desirable properties such as enhanced thermal stability and chemical resistance. chemimpex.com

In material science, isoxazole derivatives are being explored for the development of advanced materials, including polymers and coatings with enhanced performance characteristics. chemimpex.com They have also been used in the design of liquid crystalline materials and dyes for optical recording. ias.ac.in In the agrochemical industry, the isoxazole scaffold is used to create effective pesticides and herbicides. chemimpex.com The unique properties of this compound could be harnessed to create novel materials with specific thermal, optical, or electronic properties, or to develop next-generation crop protection agents.

| Application Area | Potential Use |